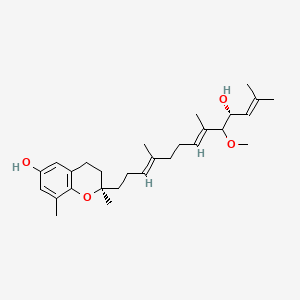
Canbisol, (+/-)-(rrr)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canbisol, also known as Nabidrox, is a synthetic cannabinoid derivative. It is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). This compound is a potent agonist at both the CB1 and CB2 receptors, with a binding affinity of 0.1 nM at CB1 and 0.2 nM at CB2 . Canbisol is primarily used in scientific research, particularly in receptor binding studies to determine the structure and function of cannabinoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Canbisol involves several steps, starting with the preparation of the core benzochromene structure. The key steps include:
Formation of the benzochromene core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the dimethylheptyl side chain: This step typically involves alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of Canbisol follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of the benzochromene core and the dimethylheptyl side chain.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Canbisol undergoes various chemical reactions, including:
Oxidation: Canbisol can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Canbisol to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the Canbisol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs of Canbisol.
Scientific Research Applications
Canbisol has a wide range of applications in scientific research:
Chemistry: Used in receptor binding studies to understand the structure and function of cannabinoid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
Canbisol exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity is 0.1 nM at CB1 and 0.2 nM at CB2 . Upon binding, Canbisol activates these receptors, leading to the modulation of various signaling pathways. This includes the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and activation of mitogen-activated protein kinases (MAPKs). These pathways are involved in processes such as pain modulation, inflammation, and immune response .
Comparison with Similar Compounds
Canbisol is similar to other synthetic cannabinoids such as:
- CP 42,096
- HU-210
- HU-243
- Nabilone
Uniqueness
What sets Canbisol apart is its high binding affinity for both CB1 and CB2 receptors, making it a potent agonist. This high affinity allows for more effective receptor activation and modulation of signaling pathways compared to other cannabinoids .
Properties
CAS No. |
101693-56-5 |
|---|---|
Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1 |
InChI Key |
UEKGZFCGRQYMRM-GUDVDZBRSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


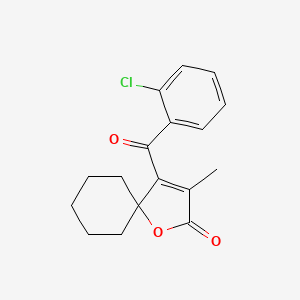
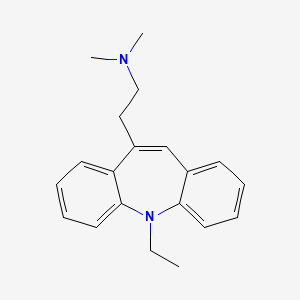
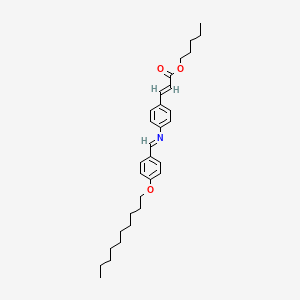

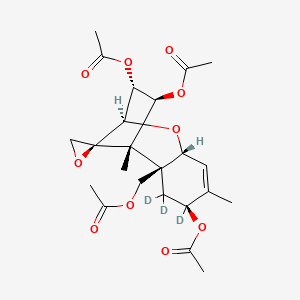
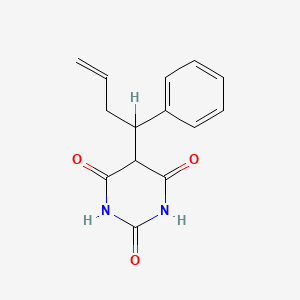
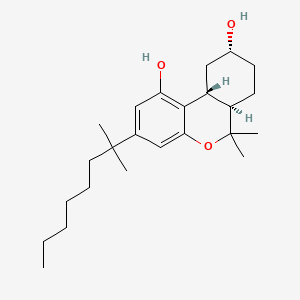
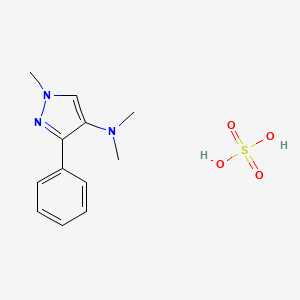
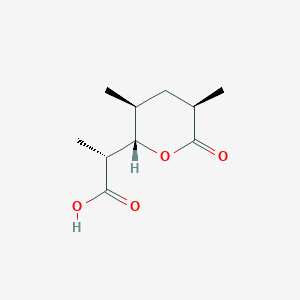
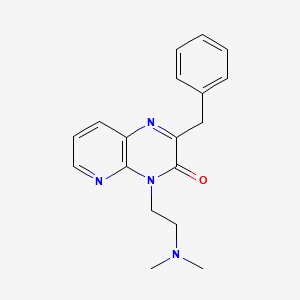
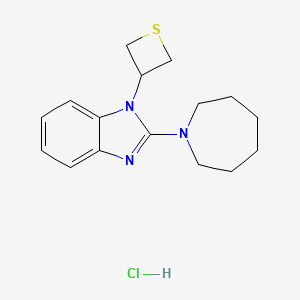
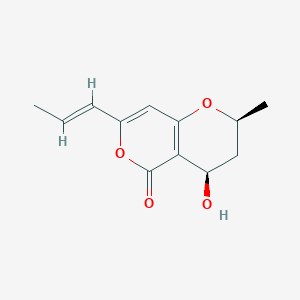
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
